molecular formula C12H7F3O3S B6384091 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde CAS No. 1261952-26-4

4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

Cat. No.: B6384091
CAS No.: 1261952-26-4
M. Wt: 288.24 g/mol
InChI Key: IBCNLWINQCPKED-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a hydroxyphenyl group and a trifluoromethoxy group

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-10-2-7(1-9(17)4-10)8-3-11(5-16)19-6-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCNLWINQCPKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686569
Record name 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-26-4
Record name 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid.

    Reduction: 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethoxy group can enhance its binding affinity and selectivity for certain targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-[3-Hydroxyphenyl]thiophene-2-carbaldehyde: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    4-[3-Methoxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its reactivity and interactions.

Uniqueness

The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various reactions .

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